molecular formula C7H4Cl4 B131812 1-Chloro-2-(trichloromethyl)benzene CAS No. 2136-89-2

1-Chloro-2-(trichloromethyl)benzene

Cat. No. B131812
CAS RN: 2136-89-2
M. Wt: 229.9 g/mol
InChI Key: MFHPYLFZSCSNST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated benzene derivatives is often achieved through multi-step reactions involving chlorination and other functionalization methods. For instance, the synthesis of 1,3,5-triferrocenyl-2,4,6-tris(ethynylferrocenyl)benzene involves a starting compound 1,3,5-Cl3-2,4,6-I3-C6 and subsequent Sonogashira and Negishi cross-coupling reactions to introduce ferrocenyl units . Similarly, the chloromethylation of benzyl chloride leads to various poly(chloromethyl)benzenes, including di- and tri-substituted chloromethylbenzene derivatives .

Molecular Structure Analysis

The molecular structure of chlorinated benzene derivatives is often characterized using techniques such as X-ray crystallography, NMR, FT-IR, and UV/vis spectroscopy. For example, the molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride was extensively studied using these methods, revealing its crystalline form and intermolecular interactions . The crystal structures of concomitant polymorphs of 1,3,5-tris(4-chlorobenzoyl)benzene were also described, highlighting the role of weak hydrogen bonding and halogen interactions in their self-assembly .

Chemical Reactions Analysis

Chlorinated benzene derivatives can participate in various chemical reactions, often facilitated by their reactive chloromethyl groups. The papers provided do not detail specific reactions of "1-Chloro-2-(trichloromethyl)benzene," but they do discuss the reactivity of related compounds. For example, the electrochemical properties of ferrocenyl-substituted benzenes were studied, indicating the potential for redox reactions . Additionally, the reactivity of chloromethyl groups in the synthesis of polymers is demonstrated in the preparation of poly(chloromethyl)benzenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzene derivatives are influenced by their molecular structure and substituents. The electrochemical studies of multiferrocenyl-functionalized cyclic systems reveal insights into their redox behavior . The crystallographic studies provide information on the solid-state packing and intermolecular interactions, which can affect the material properties of these compounds . The thermochemical properties of polymorphs of 1,3,5-tris(4-chlorobenzoyl)benzene were examined using differential scanning calorimetry, indicating their stability and potential phase transitions .

Scientific Research Applications

Photoacid Generation in Photoresist Formulations

1-Chloro-2-(trichloromethyl)benzene derivatives, such as 2-methyl- and 2-(2‘-furylethylidene)-4,6-bis(trichloromethyl)-1,3,5-triazines, are utilized in photoresist formulations. These compounds act as photoacid generators, undergoing C−Cl bond cleavage upon photolysis, which is a crucial step in the photoresist process used in semiconductor manufacturing (Pohlers et al., 1997).

Ligand Exchange Reactions in Rhodium Derivatives

The compound plays a role in ligand exchange reactions involving rhodium(i)diethylene derivatives. It exhibits distinct stereoselectivity, crucial for the development of specific organometallic compounds used in various chemical reactions and potential applications in catalysis (Sergeev et al., 1996).

Synthesis of 1,3-Bis (Isocyanatomethyl) Benzene

1-Chloro-2-(trichloromethyl)benzene is instrumental in the synthesis of 1,3-bis(isocyanatomethyl)benzene, a high-performance isocyanate used in optical polymer composites and various industries. The synthesis optimization of this compound is a focus area, considering its applications and environmental impact (Jianxun et al., 2018).

Conformational Analysis in Organic Chemistry

This compound is also involved in theoretical conformational analysis studies. These analyses, such as those conducted on substituted nitroethenes, contribute to a better understanding of the molecular structures and behaviors of organic compounds in different phases (Chachkov et al., 2008).

Enantiospecific Substitution in Organometallic Chemistry

In organometallic chemistry, it plays a role in enantiospecific nucleophilic substitution reactions. This process is significant in developing chiral compounds, which have broad applications in pharmaceuticals and synthesis (Englert et al., 1998).

Synthesis of Radioactively Labeled Compounds

The compound is used in the synthesis of radioactively labeled compounds, such as in the labeling of cinaciguat, a soluble guanylate cyclase activator. Such labeled compounds are critical in pharmacokinetics and drug metabolism studies (Seidel & Pleiss, 2010).

Preparation of Pyridine Derivatives

It is employed in the preparation of pyridine derivatives, such as 2-chloro-6-(trichloromethyl)pyridine, used in various chemical applications, demonstrating its versatility in organic synthesis (Xiao-shan, 2009).

Safety And Hazards

“1-Chloro-2-(trichloromethyl)benzene” is classified under GHS07 and GHS08. It has hazard statements H302-H315-H319-H351 and precautionary statements P281-P305 + P351 + P338. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

1-chloro-2-(trichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl4/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHPYLFZSCSNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871863
Record name Benzene, 1-chloro-2-(trichloromethyl)-
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Molecular Weight

229.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-(trichloromethyl)benzene

CAS RN

2136-89-2, 31259-91-3
Record name o-Chlorobenzotrichloride
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Record name Benzene, 1-chloro-2-(trichloromethyl)-
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Record name Toluene, alpha,alpha,alpha,ar-tetrachloro-
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Record name 1-Chloro-2-(trichloromethyl)benzene
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Record name Benzene, 1-chloro-2-(trichloromethyl)-
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Record name Benzene, 1-chloro-2-(trichloromethyl)-
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Record name α,α,α,2-tetrachlorotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Kuruc, MK Sahoo, R Kubinec - Chromatographia, 1993 - Springer
Various volatile radiolytic products formed in the gamma-radiolysis ofortho-, meta- andpara- dinitrobenzene solutions in carbon tetrachloride are identified using a combined system of …
Number of citations: 4 link.springer.com
O Ege, S Hamai, H Negita - Zeitschrift für Naturforschung A, 1992 - degruyter.com
Powder Zeeman NQR (PZNQR) spectra of 63 Cu, 75 As, and 35 Cl in various compounds have been observed at 77 K. On the basis of the types of simulated integral curves of PZNQR …
Number of citations: 11 www.degruyter.com
ZY Zhang, M Frenkel, KN Marsh, RC Wilhoit - Enthalpies of Fusion and …, 1995 - Springer
This document is part of Subvolume A ‘Enthalpies of Fusion and Transition of Organic Compounds’ of Volume 8 ‘Thermodynamic Properties of Organic Compounds and Mixtures’ of …
Number of citations: 1 link.springer.com

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